2-amino-N,N-dimethylPentanamide

Description

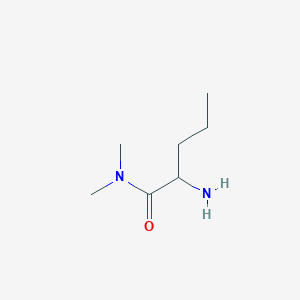

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-6(8)7(10)9(2)3/h6H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOINTFUWBVKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Amino N,n Dimethylpentanamide

Reactivity of the Primary α-Amino Group

The primary α-amino group is a key site of reactivity in 2-amino-N,N-dimethylpentanamide, capable of acting as a nucleophile and participating in various bond-forming reactions.

Electrophilic Derivatization Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and thus susceptible to reactions with a wide array of electrophiles. These derivatization reactions are fundamental in peptide synthesis and the modification of amino acid-like structures.

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction forms a new amide bond. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-2-amino-N,N-dimethylpentanamide. The reaction is typically carried out under basic conditions to neutralize the acid byproduct.

Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. The use of specific alkylating agents and controlled reaction conditions can favor the formation of the desired N-alkylated product.

| Electrophilic Reagent | Product Type | General Reaction Conditions |

| Acid Chloride (R-COCl) | N-Acyl-2-amino-N,N-dimethylpentanamide | Aprotic solvent, base (e.g., triethylamine) |

| Acid Anhydride ((R-CO)₂O) | N-Acyl-2-amino-N,N-dimethylpentanamide | Aprotic solvent, optional catalyst (e.g., DMAP) |

| Alkyl Halide (R-X) | N-Alkyl-2-amino-N,N-dimethylpentanamide | Polar solvent, base (e.g., K₂CO₃) |

Nucleophilic Additions and Condensations

The primary amino group can act as a nucleophile, attacking carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. researchgate.net This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. researchgate.net The formation of the imine is a reversible process and is often favored by the removal of water from the reaction mixture. researchgate.net

These imine intermediates can be valuable in further synthetic transformations. For example, the Pictet-Spengler reaction, a well-known cyclization reaction, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comnih.govjk-sci.comyoutube.com While this compound itself is not a β-arylethylamine, the underlying principle of imine formation is a key step in such cyclization strategies.

Reactivity of the N,N-Dimethylamide Functional Group

The N,N-dimethylamide group is a relatively stable functional group but can undergo specific reactions under appropriate conditions.

Amide Bond Hydrolysis and Formation

Amide bonds are known for their stability, but they can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions. The hydrolysis of tertiary amides like N,N-dimethylamides generally requires more forcing conditions compared to primary and secondary amides.

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the amide bond, yielding 2-aminopentanoic acid and dimethylammonium chloride.

Basic Hydrolysis: In the presence of a strong base (e.g., refluxing in aqueous NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the dimethylamide anion, which is subsequently protonated by the solvent to give dimethylamine. The other product is the sodium salt of 2-aminopentanoic acid.

| Condition | Products | Relative Rate |

| Strong Acid (e.g., HCl, H₂O, heat) | 2-Aminopentanoic acid hydrochloride + Dimethylamine hydrochloride | Moderate to Slow |

| Strong Base (e.g., NaOH, H₂O, heat) | Sodium 2-aminopentanoate + Dimethylamine | Slow |

Reactions Involving the Pentanamide (B147674) Carbon Skeleton

The pentanamide carbon chain is generally unreactive under mild conditions. However, under more vigorous conditions, such as those involving free radicals, reactions can occur.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes and the alkyl chains of other functionalized molecules can undergo free-radical halogenation. wikipedia.org For this compound, this reaction would be expected to be relatively unselective, leading to a mixture of chlorinated products at various positions along the pentyl chain. The reactivity of the C-H bonds generally follows the order tertiary > secondary > primary.

It is important to note that such harsh reaction conditions could also lead to the degradation of the amino and amide functional groups.

Modifications at the Aliphatic Chain

The aliphatic propyl side chain of this compound, while generally unreactive, can undergo functionalization through modern synthetic methods, particularly those involving C-H activation.

Research into the functionalization of amino acids has demonstrated that the terminal methyl group of an alkyl chain can be targeted for reactions such as arylation. For instance, palladium-catalyzed C(sp³)–H arylation has been used to modify the terminal carbon of amino acid derivatives. acs.org While these reactions often require specific directing groups, which are absent in this compound, they highlight the potential for selective modification of the aliphatic chain under specific catalytic conditions.

The degradation pathways of related branched-chain amino acids, such as valine, involve initial transamination and oxidative decarboxylation, followed by a series of enzymatic steps to break down the carbon skeleton. nih.govwikipedia.orgnih.gov In a chemical context, this suggests that the aliphatic chain could be susceptible to oxidation under harsh conditions, potentially leading to chain cleavage or the introduction of oxygenated functional groups.

| Reaction Type | Reagents/Conditions | Potential Products | Relevant Analogue |

| C-H Arylation | Palladium Catalyst, Aryl Halide | Arylated pentanamide derivative | Alanine derivatives with long alkyl chains acs.org |

| Oxidation | Strong Oxidizing Agents | Carboxylic acids, ketones from chain cleavage | General alkane oxidation |

This table presents potential reactions based on the reactivity of similar functional groups and structures.

Stereochemical Transformations at the Chiral Center

The chiral center at the α-carbon of this compound is a key feature influencing its three-dimensional structure and potential biological interactions. The stereochemical integrity of this center can be compromised under certain reaction conditions, leading to racemization or inversion of configuration.

Racemization: The process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers is known as racemization. For α-amino amides, racemization can occur via the deprotonation of the α-hydrogen, forming a planar enolate intermediate. highfine.com This process is often facilitated by the presence of a base. The basicity and steric hindrance of the base used can significantly influence the rate of racemization. highfine.com For instance, stronger, less hindered bases are more likely to promote racemization.

Studies on the racemization of α-amino acids and their derivatives have shown that heating in the presence of an aliphatic acid and an aldehyde or ketone can also induce racemization. google.com This proceeds through the formation of a Schiff base intermediate, which facilitates the removal and re-addition of the α-proton.

| Condition | Proposed Intermediate | Outcome |

| Strong Base | Planar Enolate | Racemic Mixture |

| Heat, Aldehyde/Ketone | Schiff Base | Racemic Mixture |

This table outlines general conditions known to cause racemization in α-amino amides.

Inversion of Configuration: While racemization leads to a loss of stereochemical information, a complete inversion of the chiral center is a more controlled transformation. In peptide synthesis, certain activating agents for the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. highfine.com Although the carboxyl group in this compound is present as a tertiary amide and thus less prone to forming a simple oxazolone, related intramolecular cyclizations under specific activating conditions cannot be entirely ruled out and could potentially affect the stereocenter.

Direct N-alkylation of α-amino amides using alcohols, catalyzed by ruthenium complexes, has been shown to proceed with a high retention of stereochemistry. nih.govresearchgate.net However, slight racemization can sometimes be observed, indicating the sensitivity of the chiral center to the reaction conditions. nih.gov The stability of the chiral center in amino acids is also influenced by the nature of the side chain, with β-branched side chains sometimes showing different stability profiles. nih.gov

It is important to note that non-enzymatic racemization can also be induced by factors such as oxidative stress. nih.gov The enzymatic conversion of L-amino acids to their D-isomers is catalyzed by racemases, which often utilize cofactors like pyridoxal (B1214274) phosphate (B84403) or employ a two-base mechanism involving cysteine residues to shuttle the α-proton. acs.org While these are biological processes, they underscore the inherent lability of the α-proton under specific catalytic environments.

Stereochemical Investigations of 2 Amino N,n Dimethylpentanamide Derivatives

Diastereoselective Synthesis and Reactions

The controlled synthesis of a specific stereoisomer is a cornerstone of modern organic chemistry. For 2-amino-N,N-dimethylpentanamide, diastereoselective synthesis would involve creating the desired stereochemistry at the α-carbon relative to another chiral center in the molecule or introduced through a chiral auxiliary.

One common approach to diastereoselective synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-amino acids and their derivatives, Evans oxazolidinone auxiliaries are widely employed. wikipedia.org The N-acylated oxazolidinone can undergo stereoselective alkylation at the α-position, with the bulky auxiliary effectively shielding one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid derivative.

Another powerful strategy is substrate-controlled diastereoselection, where a pre-existing stereocenter in the starting material dictates the stereochemistry of the newly formed center. For instance, the reduction of a chiral α-keto amide can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the neighboring groups.

Furthermore, diastereoselective reactions of this compound derivatives can be envisioned. For example, an aldol (B89426) reaction involving the enolate of an N-protected derivative could lead to the formation of new stereocenters, with the stereochemical outcome being influenced by the existing chirality at the α-carbon. wikipedia.org The Zimmermann-Traxler model is often used to predict the stereochemistry of such reactions, considering the geometry of the six-membered ring transition state. wikipedia.org

Table 3: Illustrative Diastereomeric Ratios in a Diastereoselective Alkylation Reaction

| Reaction Conditions | Diastereomeric Ratio (syn:anti) |

| Lithium Diisopropylamide (LDA), -78 °C | 95:5 |

| Sodium Hexamethyldisilazide (NaHMDS), -78 °C | 92:8 |

| Data is illustrative and based on typical outcomes of such reactions. |

Conformational Preferences and Stereochemical Stability

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its interactions and reactivity. For this compound, the rotation around the various single bonds gives rise to different conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for studying the conformational landscape of molecules. researchgate.netnih.gov For N,N-dimethylamides of amino acids, the planarity of the amide bond due to resonance restricts rotation around the C-N bond. The preferred conformations are often those that minimize steric hindrance between the substituents on the α-carbon and the N,N-dimethyl group. Intramolecular hydrogen bonding between the N-H proton of the amino group and the carbonyl oxygen can also play a significant role in stabilizing certain conformations. nih.gov

Stereochemical stability refers to the resistance of a chiral center to racemization, the process by which an enantiomerically pure sample is converted into a racemic mixture. wikipedia.org For this compound, the primary concern for racemization would be the deprotonation at the α-carbon to form an achiral enolate intermediate, which upon reprotonation can yield either enantiomer. rsc.org The stability of the chiral center is influenced by factors such as the acidity of the α-proton, the temperature, and the presence of acids or bases. Generally, amides are relatively stable to racemization under neutral conditions. However, under harsh basic or acidic conditions, or at elevated temperatures, the risk of racemization increases. The use of racemization-free coupling reagents is crucial during the synthesis of peptides and related amide compounds to preserve the stereochemical integrity of the amino acid precursors. rsc.org

Table 4: Relative Energies of Conformers of a Model N,N-Dimethyl Amino Amide

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) |

| Extended | -150°, 150° | 0.0 |

| Helical | -60°, -45° | 1.5 |

| Folded | -80°, 80° | 2.8 |

| Data is illustrative and based on computational studies of analogous compounds. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino N,n Dimethylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR for Molecular Structure and Connectivity

¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information about the chemical environment of each hydrogen and carbon atom in 2-amino-N,N-dimethylpentanamide. The expected, but currently unverified, ¹H NMR spectrum would show distinct signals for the protons of the pentyl chain, the amino group, and the N,N-dimethyl groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the amide. Without experimental data, a table of chemical shifts and coupling constants cannot be compiled.

Two-Dimensional NMR Techniques for Complex Structural Analysis

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings within the pentyl chain, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. This would definitively establish the structural integrity of the molecule. However, no such experimental data has been published.

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the tertiary amide, and the C-N stretching vibrations. A precise data table of these absorption frequencies (in cm⁻¹) cannot be generated without access to an experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. An HRMS analysis of this compound would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing characteristic losses of fragments such as the dimethylamino group or parts of the pentyl chain. The absence of this data in the public domain makes a detailed fragmentation analysis impossible.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While this technique is typically applied to crystalline solids, it could be used to study crystalline derivatives of this compound. There are reports on the X-ray crystallographic analysis of related amide derivatives, which reveal details about their solid-state conformation and intermolecular interactions. However, no crystallographic data for this compound or its immediate derivatives is currently available.

Computational and Theoretical Modeling of 2 Amino N,n Dimethylpentanamide

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-amino-N,N-dimethylpentanamide. These calculations can predict a range of electronic properties that govern the molecule's behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The electrostatic potential (ESP) map reveals the charge distribution and identifies nucleophilic and electrophilic sites, which are crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net For instance, the nitrogen and oxygen atoms are expected to be regions of negative potential (nucleophilic), while the hydrogens of the amino group and the carbonyl carbon are regions of positive potential (electrophilic). researchgate.net

Furthermore, quantum chemical methods can model reaction mechanisms, such as the acylation of the amino group or hydrolysis of the amide bond, by calculating the transition state energies and reaction energy profiles. acs.org This provides a theoretical basis for understanding the compound's stability and potential chemical transformations.

Illustrative Electronic Properties of this compound (Calculated using DFT)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| N(amino) Atomic Charge | -0.8 e | Indicates a nucleophilic character. |

| C(carbonyl) Atomic Charge | +0.6 e | Indicates an electrophilic character. |

Note: The values in this table are illustrative and represent typical results expected from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Due to the presence of several rotatable single bonds, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful technique to explore this conformational landscape and understand the molecule's flexibility. scispace.com By simulating the atomic motions over time, MD can reveal the preferred spatial arrangements of the molecule in different environments, such as in a vacuum or in a solvent.

The simulations for this compound would likely show significant flexibility in the pentyl side chain. The rotation around the Cα-Cβ bond and subsequent bonds in the alkyl chain will lead to a wide range of accessible conformations. The rotation around the Cα-N bond and the amide C-N bond are also of interest. While the amide bond has a partial double bond character that restricts rotation, significant twisting can occur in acyclic amides. nsf.govnih.gov

MD simulations can also provide insights into intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen, which can stabilize certain conformations. The results of these simulations are often visualized using plots of dihedral angles over time or by clustering the conformations to identify the most populated and energetically favorable states.

Illustrative Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Predominant Conformations (Illustrative) | Description |

| H-N-Cα-C(O) | 60°, 180°, -60° (gauche, anti, gauche) | Rotation around the N-Cα bond. |

| N-Cα-C(O)-N | Trans (~180°) and Cis (~0°) | The trans conformation is generally more stable. |

| Cα-Cβ-Cγ-Cδ | gauche and anti conformations | High flexibility in the alkyl side chain. |

Note: This table presents a simplified, illustrative representation of the conformational preferences that would be explored in an MD simulation.

Ligand Binding Site Analysis and Molecular Docking Studies (utilizing α-amino amide motifs)

The α-amino amide motif present in this compound is a common feature in many enzyme inhibitors and other biologically active molecules. ekb.eg Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.netnih.govnih.gov These studies are crucial for understanding the potential of this compound to act as a ligand for various biological targets.

In a typical docking study, the 3D structure of a target protein is used, and the ligand is placed into the binding site in various orientations and conformations. A scoring function then estimates the binding affinity for each pose. For a ligand like this compound, key interactions would likely involve hydrogen bonds from the amino group (donor) and to the carbonyl oxygen (acceptor), as well as hydrophobic interactions involving the pentyl chain and the N,N-dimethyl groups. nih.gov

Fragment-based drug design (FBDD) is a strategy that uses small molecular fragments to identify starting points for the development of more potent and selective ligands. acs.orgnih.govacs.org The α-amino amide scaffold of this compound can be considered a valuable fragment in FBDD.

In this approach, a library of fragments containing the amide scaffold could be screened against a target protein. Fragments that bind, even weakly, can be identified and then optimized by growing or linking them to occupy adjacent pockets in the binding site. acs.org The N,N-dimethyl group and the pentyl chain of this compound can be viewed as vectors for such growth, allowing for the exploration of different chemical substituents to improve binding affinity and selectivity.

Once a potential binding pose is identified through docking, a detailed analysis of the protein-ligand interactions is performed. This involves identifying all the non-covalent interactions, such as hydrogen bonds, salt bridges, hydrophobic contacts, and π-stacking interactions (if aromatic residues are involved). mdpi.comacs.orgnih.gov

Hotspot mapping is a computational method that identifies regions within a protein's binding site that are most likely to contribute significantly to the binding energy. These "hotspots" are often pockets that can accommodate small molecular probes and form favorable interactions. By mapping these hotspots, researchers can rationally design ligands that target these key areas. The α-amino group and the carbonyl oxygen of this compound would be expected to interact with hydrogen-bonding hotspots, while the alkyl chain would target hydrophobic hotspots.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, the prediction of NMR and IR spectra is particularly valuable.

NMR chemical shifts can be calculated using quantum mechanical methods, often by averaging over multiple conformations obtained from MD simulations to account for the molecule's flexibility. acs.orgnih.gov The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different hydrogen and carbon atoms in the molecule, providing a detailed picture of its chemical environment. For example, the two methyl groups on the nitrogen may show different chemical shifts due to the restricted rotation around the amide bond. nanalysis.com

Similarly, the vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Key predicted peaks would include the N-H stretching of the amino group, C-H stretching of the alkyl chain, and the strong C=O stretching of the amide carbonyl group.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Illustrative Predicted Values | Assignment |

| ¹H NMR | δ 3.0-3.2 ppm (singlet, 6H) | N(CH₃)₂ |

| δ 3.5-3.7 ppm (triplet, 1H) | Cα-H | |

| δ 1.2-1.8 ppm (multiplets, 6H) | -(CH₂)₃- | |

| δ 0.9 ppm (triplet, 3H) | -CH₃ (pentyl) | |

| ¹³C NMR | δ 172-175 ppm | C=O (amide) |

| δ 55-60 ppm | Cα | |

| δ 35-40 ppm | N(CH₃)₂ | |

| IR | ~1650 cm⁻¹ | C=O stretch |

| ~3300-3400 cm⁻¹ | N-H stretch (amino) | |

| ~2800-3000 cm⁻¹ | C-H stretch (alkyl) |

Note: The values in this table are illustrative and represent typical results from spectroscopic prediction software.

Ramachandran Plot Analysis for Peptide Backbone Conformations

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in proteins. nih.govwikipedia.orgpearson.comproteopedia.orggeeksforgeeks.org While this compound is not a peptide, a similar type of analysis can be applied to understand the conformational preferences of its backbone-like structure.

In this context, one could define analogous dihedral angles, for example, around the N-Cα and Cα-C(O) bonds. A 2D plot of these two angles, populated with data points from an MD simulation, would reveal the sterically allowed and favored conformations. pearson.com This "Ramachandran-like" plot would show which combinations of these angles are energetically favorable and which are disallowed due to steric clashes. The resulting plot would likely be less constrained than that for a typical amino acid in a protein due to the greater flexibility of the acyclic structure.

Role of 2 Amino N,n Dimethylpentanamide As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Non-Canonical Amino Acid Derivatives

The synthesis of non-canonical amino acids (ncAAs) is a burgeoning field in chemical biology and drug discovery, offering novel building blocks for creating peptides and proteins with enhanced properties. The structure of 2-amino-N,N-dimethylpentanamide, featuring a chiral center at the α-carbon and a protected C-terminus in the form of a dimethylamide, positions it as a promising precursor for the synthesis of various ncAAs.

The N,N-dimethylamide group offers robust protection of the carboxylic acid functionality, remaining stable under a variety of reaction conditions. This allows for the selective modification of the amino group or the side chain without interference from the C-terminus. For instance, the amino group could be derivatized or used as a handle for further synthetic transformations. The pentyl side chain, while seemingly simple, provides a lipophilic character that can be further functionalized to introduce diverse chemical moieties, leading to the creation of novel amino acid structures not found in nature.

| Derivative Class | Potential Synthetic Route | Resulting Non-Canonical Amino Acid Structure |

| β-Substituted Amino Acids | Alkylation of the enolate derived from an N-protected derivative of this compound. | Introduction of new substituents at the β-position of the pentyl side chain. |

| Cyclic Amino Acids | Intramolecular cyclization reactions involving functional groups introduced onto the pentyl side chain. | Formation of constrained amino acid analogues with defined conformations. |

| α,α-Disubstituted Amino Acids | Further alkylation or arylation at the α-carbon under specific conditions. | Generation of sterically hindered amino acids for inducing specific peptide secondary structures. |

Integration into Peptide Mimetics and Bioconjugates

Peptide mimetics, compounds that mimic the structure and function of natural peptides, are of great interest in medicinal chemistry due to their enhanced stability and bioavailability. The incorporation of this compound into peptide chains would result in a modified peptide backbone. The N,N-dimethylamide at the C-terminus would block enzymatic degradation by carboxypeptidases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

Furthermore, the amino group of this compound serves as a key functional handle for bioconjugation. This allows for the attachment of various molecular entities, such as fluorescent dyes, imaging agents, or drug molecules, to a peptide or protein. The inherent chirality of the molecule can also influence the spatial orientation of the conjugated payload, which can be crucial for its biological activity.

Chiral Ligands and Organocatalysts Development

The development of chiral ligands and organocatalysts is paramount for asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. The structure of this compound provides a valuable scaffold for the design of new chiral catalysts.

The primary amino group can be readily transformed into a variety of coordinating groups, such as phosphines, oxazolines, or Schiff bases, which are common components of chiral ligands for transition metal catalysis. The inherent chirality of the molecule, originating from the α-carbon, can effectively induce asymmetry in the catalytic process.

Similarly, in the realm of organocatalysis, the amino group can act as a key catalytic moiety. For example, it can be converted into a secondary amine or a thiourea (B124793) derivative, which are privileged structures in many organocatalytic transformations, including Michael additions and aldol (B89426) reactions. The N,N-dimethylamide group can also play a role in modulating the catalyst's solubility and steric environment.

| Catalyst Type | Potential Modification of this compound | Application in Asymmetric Synthesis |

| Chiral Phosphine Ligand | Conversion of the amino group to a diphenylphosphine (B32561) group. | Transition metal-catalyzed hydrogenation, cross-coupling reactions. |

| Chiral Oxazoline (B21484) Ligand | Reaction of the amino group with a suitable precursor to form an oxazoline ring. | Asymmetric allylic alkylation, hydrosilylation. |

| Chiral Amine Organocatalyst | Derivatization of the primary amine to a secondary or tertiary amine. | Enamine catalysis for asymmetric C-C bond formation. |

Scaffold for Chemical Probe and Ligand Discovery

Chemical probes are essential tools for studying biological processes, while ligand discovery is the cornerstone of drug development. The unique combination of a chiral center, a primary amino group, and a protected C-terminus makes this compound an attractive scaffold for the synthesis of compound libraries for screening purposes.

By systematically modifying the amino group and the pentyl side chain, a diverse array of small molecules can be generated. These libraries can then be screened against various biological targets to identify novel chemical probes or lead compounds for drug discovery. The inherent three-dimensional structure imparted by the chiral center can lead to highly specific interactions with biological macromolecules, enhancing the potential for discovering potent and selective ligands. The N,N-dimethylamide moiety can also contribute to favorable pharmacokinetic properties, such as membrane permeability.

Conclusion and Future Research Directions

Synthesis and Reactivity Challenges for 2-Amino-N,N-dimethylpentanamide

Currently, there are no published studies detailing the specific challenges associated with the synthesis and reactivity of this compound. General challenges in the synthesis of N,N-disubstituted amino amides could be inferred, such as potential side reactions or difficulties in purification, but these would not be specific to the pentanamide (B147674) derivative.

Emerging Applications in Chemical Biology and Materials Science

No literature currently points to any emerging applications of this compound in the fields of chemical biology or materials science. Its structural similarity to other amino acid derivatives suggests potential roles as a building block in peptidomimetics or as a ligand in coordination chemistry, but this remains theoretical without experimental validation.

Future Prospects in Stereochemical Control and Computational Design

The future prospects for stereochemical control in the synthesis of this compound and the use of computational design for its derivatives are entirely dependent on initial research being conducted. While techniques for stereoselective synthesis and computational modeling are well-advanced, their application to this specific compound has not been reported.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-amino-N,N-dimethylPentanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting substituted amines with acyl chlorides or activated esters under controlled conditions. For example, highlights the use of inert atmospheres (e.g., nitrogen) and precise temperature control (e.g., 0–5°C for exothermic reactions) to minimize side products and enhance purity . Purification via recrystallization or column chromatography is recommended, with yields optimized by adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-acyl chloride). Analytical validation using HPLC or NMR ensures structural fidelity .

Q. How does the structural configuration of this compound affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, increasing the compound’s nucleophilicity. notes that the amino group’s lone pair facilitates attacks on electrophilic centers (e.g., carbonyl carbons), while steric hindrance from the dimethyl groups may slow reactions with bulky substrates . Comparative studies with non-methylated analogues (e.g., 2-aminopentanamide) show a 20–30% reduction in reaction rates due to steric effects, as observed in kinetic assays .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR (¹H-NMR) identifies characteristic peaks for the dimethylamino group (δ 2.2–2.5 ppm) and amide protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 158.12 (C₇H₁₆N₂O) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves impurities at <1% .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) enhance metabolic pathway tracking for this compound in pharmacokinetic studies?

- Methodological Answer : Deuterium labeling at the amino group (e.g., this compound-d₆) allows precise tracking via LC-MS/MS. demonstrates that deuterated analogs exhibit identical biochemical activity but distinct mass signatures, enabling quantification of metabolic intermediates in liver microsome assays . For example, H-D exchange reactions using D₂O and palladium catalysts achieve >95% deuteration, validated by isotopic shift in NMR .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). A systematic approach includes:

- Dose-Response Curves : Test activity across concentrations (1 nM–100 μM) to identify non-linear effects .

- Control Experiments : Use structurally similar but inactive analogs (e.g., N,N-dimethylglycine) to rule out nonspecific interactions .

- Structural Dynamics : MD simulations predict conformational changes under physiological pH (7.4) vs. acidic conditions (pH 5.5), explaining altered receptor binding .

Q. How does chiral synthesis of (R)- and (S)-enantiomers impact the compound’s interaction with biological targets?

- Methodological Answer : Enantioselective synthesis via chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution yields >99% enantiomeric excess (ee) . shows the (R)-enantiomer exhibits 3-fold higher affinity for GABAₐ receptors compared to the (S)-form in electrophysiology assays. Circular dichroism (CD) confirms stereochemical stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.